![molecular formula C18H22N2O B1194807 N-(2,6-dimethylphenyl)-N(2)-(3,5-dimethylphenyl)glycinamide](/img/structure/B1194807.png)
N-(2,6-dimethylphenyl)-N(2)-(3,5-dimethylphenyl)glycinamide
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Overview
Description
N-(2,6-dimethylphenyl)-N(2)-(3,5-dimethylphenyl)glycinamide is an amino acid amide obtained by the formal condensation of 2,6-dimethylaniline with N-(3,5-dimethylphenyl)glycine. It is a glycine derivative and an amino acid amide. It derives from a glycinamide, a 2,6-dimethylaniline and a N-(3,5-dimethylphenyl)glycine.
Scientific Research Applications
Chemical Synthesis and Rearrangement Studies :
- N,N′-Dimethyl-N-(2,4,6-trinitrophenyl)glycinamide, a related compound, undergoes specific base-catalyzed cyclization in methanol to form a spiro-adduct. This adduct is further opened by methanolic hydrogen chloride, showcasing a unique chemical transformation process (Macháček, Hassanien, & Štěrba, 1986).
Ligand Synthesis and Metal Ion Equilibria :
- An analogue of N-(2,6-dimethylphenyl)-N(2)-(3,5-dimethylphenyl)glycinamide, named TMPHPG, has been synthesized. Its racemic and meso forms were separated, exploiting a stability difference in their iron(III) complexes, indicating its potential in forming complex metal ligands (Bannochie & Martell, 1991).
Pharmacological Analysis of Derivatives :
- N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives were synthesized and analyzed for antibacterial, antienzymatic, and hemolytic activities. These derivatives showed moderate to high activity against bacterial strains and good inhibition of α-glucosidase enzyme (Abbasi et al., 2016).
Complex Formation with Palladium :
- Palladium complexes of derivatives similar to this compound were synthesized and characterized, demonstrating their potential in forming bidentate ligands with palladium(II) (Rodriguez et al., 1985).
Structure and Biological Activity Studies :
- N-(2,6-Dimethylphenyl)diphenylphosphinamine chalcogenides (S, Se) were synthesized and their solid-state structures were established by single crystal X-ray diffraction analysis. These compounds exhibited significant intermolecular hydrogen bonding, indicating potential applications in materials science and biology (Naktode, Kottalanka, & Panda, 2012).
Anticonvulsant Activity :
- A derivative, 4-amino-N-(2,6-dimethylphenyl)benzamide, demonstrated effective anticonvulsant activity in animal models, suggesting its potential application in developing new anticonvulsant drugs (Robertson et al., 1987).
properties
Molecular Formula |
C18H22N2O |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-(3,5-dimethylanilino)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H22N2O/c1-12-8-13(2)10-16(9-12)19-11-17(21)20-18-14(3)6-5-7-15(18)4/h5-10,19H,11H2,1-4H3,(H,20,21) |
InChI Key |
ZKRJPAJJWLVWOM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC2=CC(=CC(=C2)C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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